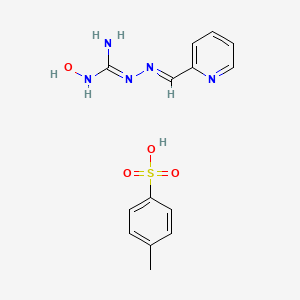
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate is a chemical compound with the molecular formula C7-H9-N5-O.C7-H8-O3-S and a molecular weight of 351.42 . This compound is known for its unique structure, which includes a pyridine ring and a hydrazinecarboximidamide group.
Métodos De Preparación
The synthesis of N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate typically involves the reaction of hydrazinecarboximidamide with 2-pyridinecarboxaldehyde in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
This may include the use of automated reactors and continuous flow systems to increase yield and efficiency .
Análisis De Reacciones Químicas
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored for drug development.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but they likely include interactions with DNA and proteins .
Comparación Con Compuestos Similares
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate can be compared with other similar compounds, such as:
N’-Hydroxy-2-[2-(mesityloxy)ethylidene]hydrazinecarboximidamide sulfate: This compound has a similar hydrazinecarboximidamide group but differs in its substituents and overall structure.
2-Hydroxy-N’-(2-pyridinylmethylene)benzohydrazide: This compound also contains a pyridine ring and a hydrazinecarboximidamide group, but it has different functional groups attached to the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
85894-16-2 |
|---|---|
Fórmula molecular |
C14H17N5O4S |
Peso molecular |
351.38 g/mol |
Nombre IUPAC |
1-hydroxy-2-[(E)-pyridin-2-ylmethylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N5O.C7H8O3S/c8-7(12-13)11-10-5-6-3-1-2-4-9-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,(H3,8,11,12);2-5H,1H3,(H,8,9,10)/b10-5+; |
Clave InChI |
NTZCDWBAGMLRIF-OAZHBLANSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)/C=N/N=C(\N)/NO |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)C=NN=C(N)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



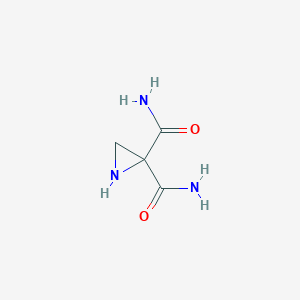
methanone](/img/structure/B14423254.png)
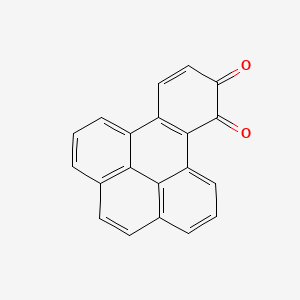
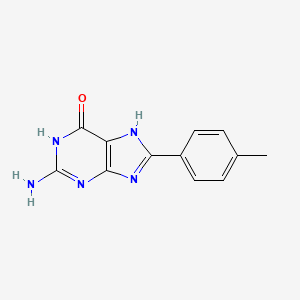
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)

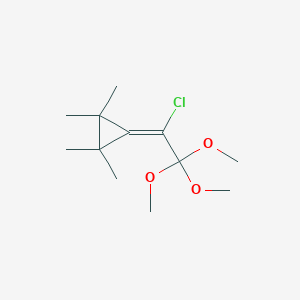
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
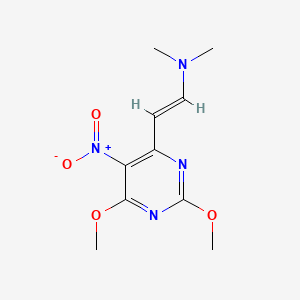
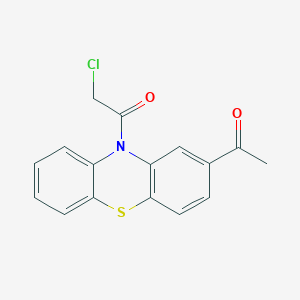
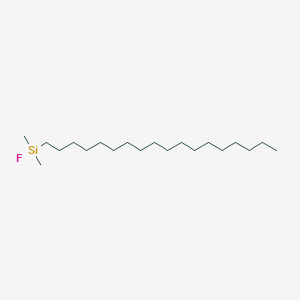
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
